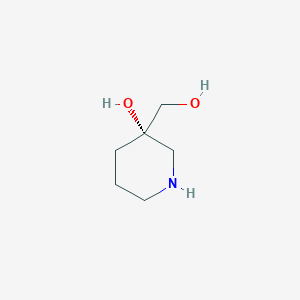

(3S)-3-(hydroxymethyl)piperidin-3-ol

Description

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(3S)-3-(hydroxymethyl)piperidin-3-ol |

InChI |

InChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2/t6-/m0/s1 |

InChI Key |

RNGTVNNILWIEBH-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@](CNC1)(CO)O |

Canonical SMILES |

C1CC(CNC1)(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(hydroxymethyl)piperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and are more environmentally friendly compared to traditional chemical reduction methods.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be further reduced to form a primary alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary alcohols.

Substitution: Halides or amines, depending on the substituent introduced.

Scientific Research Applications

(3S)-3-(hydroxymethyl)piperidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-(hydroxymethyl)piperidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Bersiporocin demonstrates how bulky substituents (e.g., dichlorobenzimidazole) can confer specific enzyme inhibitory effects, a feature absent in simpler hydroxymethyl derivatives .

- Salt Forms : Hydrochloride salts, as seen in (3R,6S)-6-methylpiperidin-3-ol HCl, enhance aqueous solubility, a strategy applicable to optimizing the target compound’s pharmacokinetics .

Q & A

Q. What are the established synthetic routes for (3S)-3-(hydroxymethyl)piperidin-3-ol, and how can reaction conditions be optimized for yield and stereoselectivity?

Methodological Answer: Common synthetic strategies include:

- Hydroboration-Oxidation : Adapted from methods for structural analogs like trans-4-(hydroxymethyl)piperidin-3-ol, where olefin precursors undergo hydroboration to introduce hydroxyl groups .

- Protection/Deprotection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to protect reactive sites (e.g., amines or hydroxyls) during synthesis, followed by catalytic hydrogenation for deprotection .

- Optimization Parameters : Temperature control (e.g., 0–25°C for hydroboration), catalyst selection (e.g., Pd/C for hydrogenation), and solvent polarity (e.g., THF or methanol) critically impact yield and stereochemical outcomes.

Table 1: Synthetic Method Comparison

| Method | Precursor | Yield (%) | Stereoselectivity | Key Reference |

|---|---|---|---|---|

| Hydroboration | Olefin derivative | 65–75 | High (≥95% S) | |

| Benzyl Protection | Piperidine scaffold | 70–80 | Moderate |

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) with UV detection at 210–220 nm .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangement of substituents .

- X-ray Crystallography : Definitive confirmation via crystal structure analysis, particularly for intermediates like Boc-protected derivatives .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or hygroscopic degradation .

- Use amber vials to minimize light exposure, as hydroxymethyl groups may undergo photolytic side reactions .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, and how can purification be addressed?

Methodological Answer:

- Scale-Up Challenges :

- Stereochemical Drift : Elevated temperatures during large-scale reactions may reduce enantiomeric excess. Mitigate via low-temperature hydroboration (-10°C) .

- Byproduct Formation : Competing pathways (e.g., over-oxidation) require strict stoichiometric control of reagents like NaBH .

- Purification Strategies :

- Crystallization : Utilize solvent polarity gradients (e.g., hexane/ethyl acetate) to isolate high-purity crystals.

- Flash Chromatography : Optimize mobile phases (e.g., 5–10% methanol in DCM) for efficient separation of polar intermediates .

Q. How does the hydroxymethyl group influence the compound's reactivity and stability under varying experimental conditions?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?

Methodological Answer:

- Receptor Binding Assays : Screen for interactions with serotonin or GABA receptors, leveraging structural similarities to piperidine-based agonists .

- Enzyme Inhibition Studies : Test inhibitory effects on kinases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Cytotoxicity Profiling : Employ MTT assays in HEK-293 or SH-SY5Y cell lines to assess therapeutic windows .

Data Contradictions and Validation

- Stereochemical Outcomes : reports high stereoselectivity via hydroboration, while highlights potential racemization under basic conditions. Validate via repeated chiral HPLC runs .

- Stability Claims : recommends inert storage, whereas suggests oxidative susceptibility. Conduct accelerated stability studies (40°C/75% RH) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.